![molecular formula C11H15NO3 B2866207 2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide CAS No. 926185-30-0](/img/structure/B2866207.png)
2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide
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Overview
Description
“2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for “2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is 1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is a powder that is stored at room temperature .Scientific Research Applications
Environmental Impact and Fate
- Parabens and Aquatic Environments : Parabens, related to phenoxy compounds in their use as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, they persist at low levels in effluents and are ubiquitous in surface waters and sediments. This research highlights concerns regarding the continuous introduction of paraben-based products into the environment and their potential endocrine-disrupting effects (Haman et al., 2015).
Toxicological Aspects and Environmental Safety
- Phenoxyacetic Acid Herbicides and Lymphoma : Investigations into the health effects of phenoxyacetic acid herbicides have suggested a possible link with increased incidences of lymphoma and other soft-tissue neoplasms, prompting further research into their safety and the mechanisms underlying these associations (Kelly & Guidotti, 1989).
Biodegradation and Removal Techniques
- Advanced Oxidation Processes for Contaminant Removal : The application of advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in water illustrates the effectiveness of these methods in breaking down complex organic compounds, including those related to phenoxy compounds. This research provides insights into possible pathways, by-products, and the importance of further studies to understand the environmental impact of these substances (Qutob et al., 2022).
Bioactivity and Pharmacological Potential
- Cosmeceutical Significance of Hydroxycinnamic Acids : Hydroxycinnamic acids and their derivatives, which share structural similarities with phenoxy compounds, exhibit significant cosmeceutical benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. This research underscores the potential for these compounds in the development of skin care products and the challenges associated with their formulation stability and bioavailability (Taofiq et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBLCQVKNOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)NC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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